molecular formula C19H19N3O2S B2737169 butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate CAS No. 946278-93-9

butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate

Cat. No.: B2737169
CAS No.: 946278-93-9
M. Wt: 353.44
InChI Key: YZSCYFZIQARHSC-UHFFFAOYSA-N
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Description

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate is a chemical compound known for its versatile applications in scientific research. This compound is part of the benzimidazole family, which is known for its significant biological activities, including anticancer, antifungal, and antiviral properties .

Scientific Research Applications

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including anticancer, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific biological activity. For example, some benzimidazole derivatives have been found to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can also vary widely depending on their specific structure. For example, tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, future research in this area is likely to focus on the design and synthesis of new benzimidazole derivatives with improved potency and selectivity for their targets . Additionally, research may also focus on improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds to make them more suitable as potential drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate typically involves the reaction of benzimidazole derivatives with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate is unique due to its specific structure, which combines the properties of benzimidazole and butyl 4-aminobenzoate.

Properties

IUPAC Name

butyl 4-(1H-benzimidazole-2-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-3-12-24-19(23)13-8-10-14(11-9-13)20-18(25)17-21-15-6-4-5-7-16(15)22-17/h4-11H,2-3,12H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCYFZIQARHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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